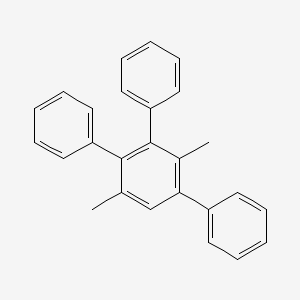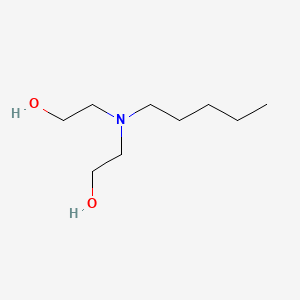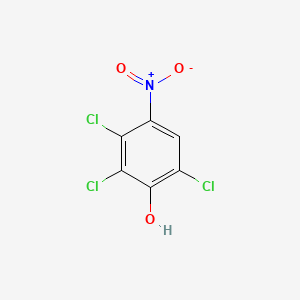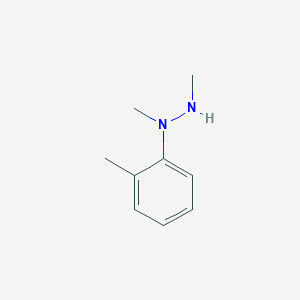
1,4-Dimethyl-2,3,5-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,3,5-triphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and three phenyl groups at the 2, 3, and 5 positions. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of 1,4-dimethylbenzene (p-xylene) as the starting material. This compound undergoes a series of electrophilic aromatic substitution reactions with phenyl groups introduced via reagents such as phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phenyl groups can be hydrogenated to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dicarboxy-2,3,5-triphenylbenzene.
Reduction: Formation of 1,4-dimethyl-2,3,5-tricyclohexylbenzene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,3,5-triphenylbenzene finds applications in various fields of scientific research:
Mecanismo De Acción
The mechanism by which 1,4-Dimethyl-2,3,5-triphenylbenzene exerts its effects involves interactions with various molecular targets. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrogen bonding with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenylbenzene: Lacks the methyl groups present in 1,4-Dimethyl-2,3,5-triphenylbenzene, resulting in different chemical reactivity and physical properties.
1,4-Dimethylbenzene (p-Xylene): Lacks the phenyl groups, making it less complex and less versatile in chemical reactions.
2,4,6-Trimethyl-1,3,5-triphenylbenzene: Contains additional methyl groups, which can further influence its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Propiedades
Número CAS |
7541-90-4 |
|---|---|
Fórmula molecular |
C26H22 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,3,5-triphenylbenzene |
InChI |
InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3 |
Clave InChI |
WDCWMALKEZCGRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)


![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)

![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)



